5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions involving a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the oxadiazole with aryl boronic acids.
Scientific Research Applications
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its electronic properties and reactivity.
5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Contains a methyl group, which can influence its steric and electronic characteristics.
Uniqueness
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromophenyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications. The bromine atom provides a handle for further functionalization, while the carboxylic acid group enhances solubility and potential interactions with biological targets.
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBJWHFKQGWPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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